molecular formula C9H9BrClF2N B13484801 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B13484801
M. Wt: 284.53 g/mol
InChI Key: FHDUHTRTLBTNJQ-UHFFFAOYSA-N
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Description

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multi-step organic reactions. One common method includes the bromination of 1,2,3,4-tetrahydroisoquinoline followed by the introduction of fluorine atoms. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure consistency and quality of the final product. Techniques such as crystallization and chromatography are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium hydroxide, ammonia.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various substituted isoquinolines.

Scientific Research Applications

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity with enzymes and receptors. These interactions can lead to various biological effects, which are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine atoms present in 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride.

    4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom present in this compound.

Uniqueness

The unique combination of bromine and fluorine atoms in 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydro

Properties

Molecular Formula

C9H9BrClF2N

Molecular Weight

284.53 g/mol

IUPAC Name

6-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride

InChI

InChI=1S/C9H8BrF2N.ClH/c10-7-2-1-6-4-13-5-9(11,12)8(6)3-7;/h1-3,13H,4-5H2;1H

InChI Key

FHDUHTRTLBTNJQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C(CN1)(F)F.Cl

Origin of Product

United States

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